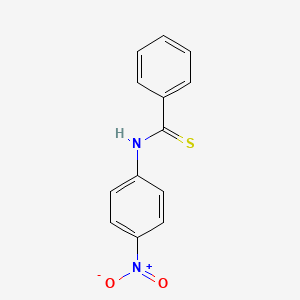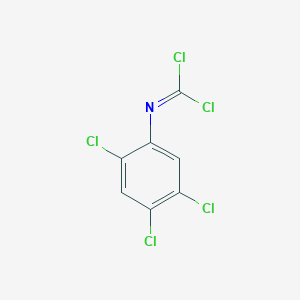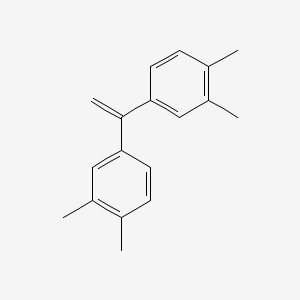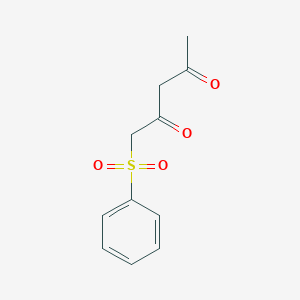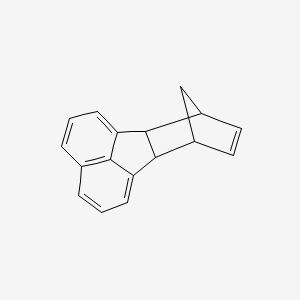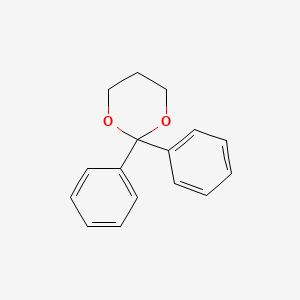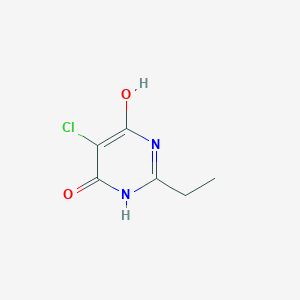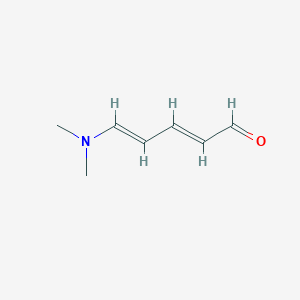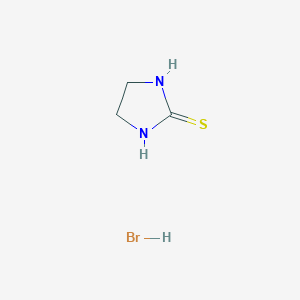
2-Imidazolidinethione, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinethione, hydrobromide is an organosulfur compound with the molecular formula C3H6N2S·HBr. It is a cyclic unsaturated thiourea derivative, often referred to as 2-mercaptoimidazole in its tautomeric form. This compound is known for its unique chemical properties and its ability to form various metal complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazolidinethione typically involves the reaction of ethylenediamine with carbon disulfide under basic conditions, followed by acidification to yield the desired product. The hydrobromide salt can be prepared by reacting the free base with hydrobromic acid.
Industrial Production Methods: Industrial production methods for 2-imidazolidinethione, hydrobromide often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 2-Imidazolidinethione, hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can yield thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Imidazolidinethione, hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mecanismo De Acción
The mechanism of action of 2-imidazolidinethione, hydrobromide involves its interaction with molecular targets such as enzymes and metal ions. The sulfur atom in the compound can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can inhibit enzyme activity or alter the function of metal-dependent biological processes .
Comparación Con Compuestos Similares
Ethylenethiourea: A structurally similar compound with similar chemical properties.
Aminothiazole: Another thiourea derivative with distinct biological activities.
1,3-Dihydroimidazol-2-one: A related compound with different reactivity due to the presence of an oxygen atom instead of sulfur.
Uniqueness: 2-Imidazolidinethione, hydrobromide is unique due to its ability to form a wide variety of metal complexes and its diverse range of applications in different fields. Its reactivity and stability make it a valuable compound for both research and industrial purposes .
Propiedades
Número CAS |
5328-35-8 |
|---|---|
Fórmula molecular |
C3H7BrN2S |
Peso molecular |
183.07 g/mol |
Nombre IUPAC |
imidazolidine-2-thione;hydrobromide |
InChI |
InChI=1S/C3H6N2S.BrH/c6-3-4-1-2-5-3;/h1-2H2,(H2,4,5,6);1H |
Clave InChI |
BADBZEULTRZERS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=S)N1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


